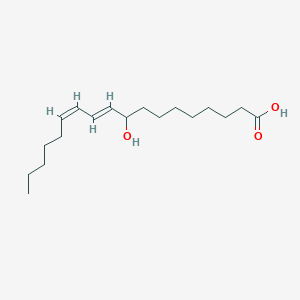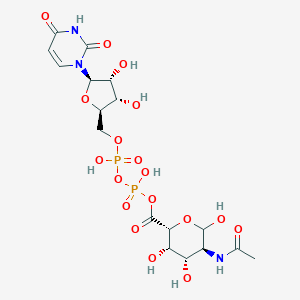
Udp-adg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-ADG is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields, including biochemistry and pharmacology. UDP-ADG is a sugar nucleotide that is synthesized by enzymes in the body. This molecule is involved in various biological processes such as protein glycosylation, cell signaling, and energy metabolism.
Wissenschaftliche Forschungsanwendungen
UDP-ADG has various scientific research applications, including its role in protein glycosylation, cell signaling, and energy metabolism. UDP-ADG is involved in the biosynthesis of glycoproteins, which are proteins that have sugar molecules attached to them. Glycoproteins play a crucial role in various biological processes, including cell adhesion, immune response, and cell signaling.
UDP-ADG is also involved in cell signaling pathways. It acts as a signaling molecule that regulates the activity of various enzymes and proteins involved in cellular processes. UDP-ADG is also involved in energy metabolism, where it plays a crucial role in the synthesis of glycogen, a storage form of glucose in the body.
Wirkmechanismus
UDP-ADG acts as a substrate for various enzymes involved in protein glycosylation, cell signaling, and energy metabolism. It is also involved in the regulation of various signaling pathways in the body. UDP-ADG binds to specific receptors on the cell membrane, triggering a cascade of signaling events that regulate the activity of various enzymes and proteins.
Biochemische Und Physiologische Effekte
UDP-ADG has various biochemical and physiological effects in the body. It plays a crucial role in the biosynthesis of glycoproteins, which are essential for various biological processes. UDP-ADG is also involved in energy metabolism, where it plays a crucial role in the synthesis of glycogen, which is a storage form of glucose in the body.
Vorteile Und Einschränkungen Für Laborexperimente
UDP-ADG has several advantages and limitations for lab experiments. One advantage is that it is a natural molecule synthesized in the body, which makes it easier to study its biochemical and physiological effects. However, one limitation is that it is challenging to isolate and purify UDP-ADG from biological samples due to its low concentration.
Zukünftige Richtungen
There are several future directions for research on UDP-ADG. One direction is to study its role in the regulation of cell signaling pathways and its potential applications in the development of new drugs for the treatment of various diseases. Another direction is to investigate its role in energy metabolism and its potential applications in the development of new therapies for metabolic disorders.
Conclusion:
UDP-ADG is a sugar nucleotide that plays a crucial role in various biological processes, including protein glycosylation, cell signaling, and energy metabolism. It is synthesized in the body by enzymes and acts as a substrate for various enzymes involved in these processes. UDP-ADG has various scientific research applications and potential future directions for research. Its role in regulating cell signaling pathways and energy metabolism makes it a promising molecule for the development of new therapies for various diseases.
Synthesemethoden
UDP-ADG is synthesized in the body by enzymes that catalyze the transfer of glucose from glucose-1-phosphate to UDP. This process is known as UDP-glucose pyrophosphorylase (UGPase) reaction. The UGPase reaction involves the conversion of glucose-1-phosphate to UDP-glucose, followed by the transfer of glucose from UDP-glucose to ADP to form UDP-ADG.
Eigenschaften
CAS-Nummer |
125710-37-4 |
|---|---|
Produktname |
Udp-adg |
Molekularformel |
C17H25N3O18P2 |
Molekulargewicht |
621.3 g/mol |
IUPAC-Name |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2R,3S,4S,5S)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(36-15(8)27)16(28)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-15,23-27H,4H2,1H3,(H,18,21)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10+,11+,12-,13-,14-,15?/m1/s1 |
InChI-Schlüssel |
PPKWAUXLIQKSTC-GGTZVBJBSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@@H]([C@@H]([C@@H](OC1O)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Synonyme |
UDP-2-acetamido-2-deoxygalacturonic acid UDP-ADG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



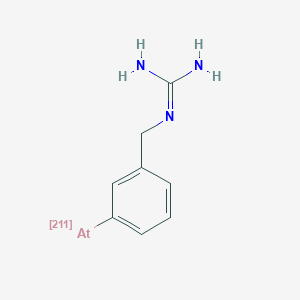
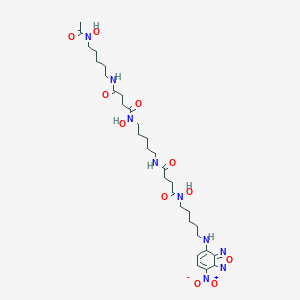
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)
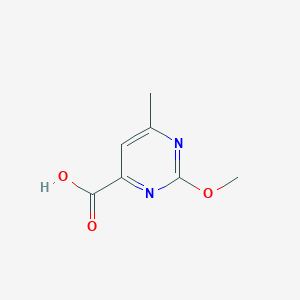
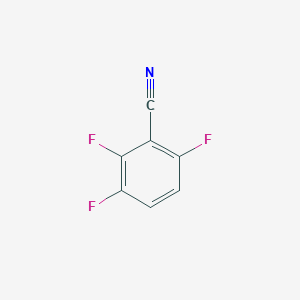
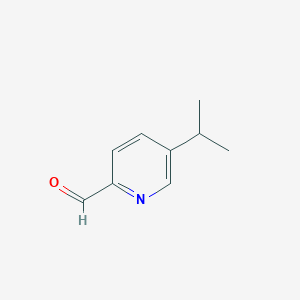
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
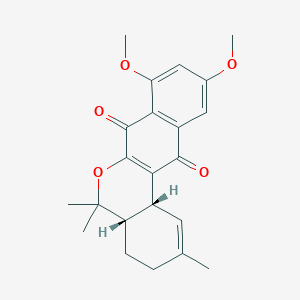
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)

